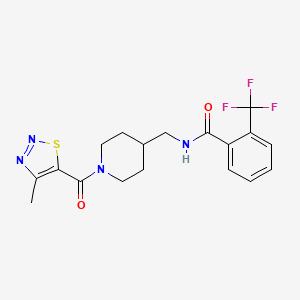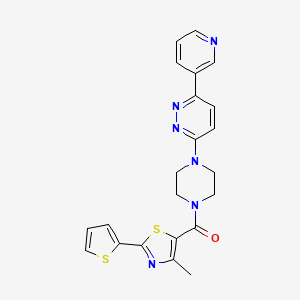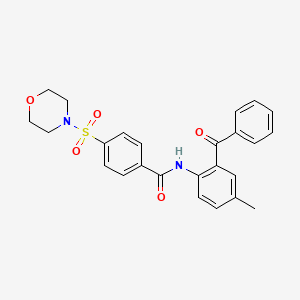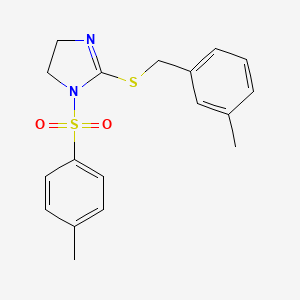
2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-METHYLBENZYL)THIO)-3-PHENYL-4(3H)-QUINAZOLINONE” has a linear formula of C22H18N2OS . Another related compound, “2-[(3-Methylbenzyl)thio]acetohydrazide”, has a molecular formula of C10H14N2OS .
Molecular Structure Analysis
The molecular structure of “2-[(3-Methylbenzyl)thio]acetohydrazide” is represented by the formula C10H14N2OS . Another related compound, “[(3-methylbenzyl)thio]acetic acid”, has a molecular formula of CHOS .Physical And Chemical Properties Analysis
The molecular weight of “2-[(3-Methylbenzyl)thio]acetohydrazide” is 210.3 . For “[(3-methylbenzyl)thio]acetic acid”, the average mass is 196.266 Da .Scientific Research Applications
Synthesis and Structural Transformations
Compounds similar to "2-((3-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole" are often studied for their synthesis and structural transformations. For instance, the synthesis and structural analysis of imidazole derivatives, including their transformations into novel heterocyclic ring systems, have been a subject of interest. These transformations are crucial for creating new compounds with potential applications in materials science and as precursors for further chemical synthesis (Kornicka, Sa̧czewski, & Gdaniec, 2006).
Corrosion Inhibition
Imidazole derivatives have been investigated for their corrosion inhibition properties. A novel imidazole derivative was studied as a corrosion inhibitor for carbon steel in hydrochloric acid environments, demonstrating that these compounds can significantly protect metal surfaces from corrosion. This application is particularly relevant in industries where metal preservation is crucial (Zhang et al., 2015).
Anticancer and Antimicrobial Activities
The synthesis of imidazole derivatives and their evaluation for biological activities, including antiproliferative and cancer chemopreventive activities, is a significant area of research. Certain derivatives have shown activity against a panel of human tumor cell lines, indicating their potential as therapeutic agents (Kumar et al., 2016). Additionally, the antimicrobial properties of imidazole derivatives have been explored, with some compounds exhibiting antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents (Saeed & Batool, 2007).
Electrochemical Applications
Imidazole derivatives have also been explored for their electrochemical applications, such as in the electrosynthesis of bifunctional electrocatalysts. These catalysts can simultaneously determine various bio-relevant compounds, showcasing the versatility of imidazole derivatives in analytical chemistry and biosensor development (Nasirizadeh et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-14-6-8-17(9-7-14)24(21,22)20-11-10-19-18(20)23-13-16-5-3-4-15(2)12-16/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSKLOQCJOGLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1-Phenoxy-ethyl)-[1,3,4]thiadiazol-2-yl-amine](/img/structure/B2809246.png)




![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2809252.png)
![N-(1-cyanocyclohexyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide](/img/structure/B2809253.png)
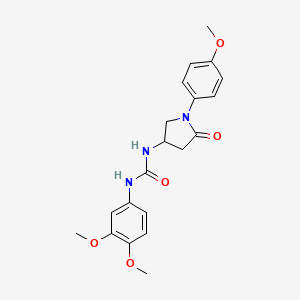
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate](/img/structure/B2809256.png)
